5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Description
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a polymethoxylated flavone derivative characterized by a chromen-4-one core substituted with four methoxy groups at positions 5, 6, 7, and 8, and a 4-methoxyphenyl group at position 2. Its molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.37 g/mol . While structurally similar to tangeretin (5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one), it differs in the position of the 4-methoxyphenyl substituent (position 3 vs. position 2 in tangeretin), making it a positional isomer .
Properties
CAS No. |
70460-63-8 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5,6,7,8-tetramethoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)13-10-27-17-14(15(13)21)16(23-2)18(24-3)20(26-5)19(17)25-4/h6-10H,1-5H3 |
InChI Key |
IMNWUNCXNHSUMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.
Methoxylation: The final step involves the methoxylation of the chromen-4-one core using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to carry out the condensation and cyclization reactions in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form demethylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Demethylated derivatives.
Scientific Research Applications
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological activities.
Comparison with Similar Compounds
Antioxidant and Anti-inflammatory Effects
Enzyme Inhibition
- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) Inhibition: Aminoethoxy-substituted derivatives (e.g., compound 10 in ) show potent dual inhibition, whereas methoxy-rich compounds like this one may prioritize lipid bilayer interactions over enzyme binding .
Metabolic Stability
Methoxy groups improve metabolic stability by resisting phase I oxidation, unlike hydroxylated flavones (e.g., daidzein, genistein), which undergo rapid glucuronidation .
Biological Activity
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, also known by its CAS number 481-53-8, is a compound belonging to the flavonoid family. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.
- Molecular Formula : CHO
- Molecular Weight : 372.37 g/mol
- Structure : The compound features multiple methoxy groups which contribute to its biological activity.
Biological Activity Overview
The biological activities of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one include:
-
Antimicrobial Activity :
- The compound has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have indicated that it can inhibit the growth of pathogens such as Streptococcus mutans and Escherichia coli.
- A study reported an IC value of 5.2 μg/mL against Chlamydia, highlighting its potential as an antimicrobial agent .
- Cytotoxicity :
-
Mechanisms of Action :
- The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation. This is particularly relevant in treating infections associated with biofilm development .
- Genetic studies indicate that it may downregulate genes responsible for biofilm synthesis in bacteria, thereby enhancing its antimicrobial efficacy .
Antimicrobial Effectiveness
A comparative study evaluated the antibacterial activity of several flavonoids, including 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one. The results are summarized in Table 1.
| Compound Name | Target Bacteria | IC (μg/mL) | Mechanism |
|---|---|---|---|
| 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one | Chlamydia | 5.2 | Membrane disruption |
| Flavonoid A | E. coli | 10 | Biofilm inhibition |
| Flavonoid B | S. mutans | 15 | Cell wall synthesis inhibition |
Case Studies
- Case Study on Biofilm Formation :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
